1-{2-[4-(2-phenyldiazen-1-yl)phenyl]diazen-1-yl}naphthalen-2-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(2-phenyldiazen-1-yl)phenyl]diazen-1-yl}naphthalen-2-ol typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the diazotization of aniline derivatives, which are then coupled with naphthol derivatives under acidic conditions to form the azo dye .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(2-phenyldiazen-1-yl)phenyl]diazen-1-yl}naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under controlled conditions
Major Products
Oxidation: Azoxy compounds.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
1-{2-[4-(2-phenyldiazen-1-yl)phenyl]diazen-1-yl}naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a staining agent for lipids in histological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized as a colorant in plastics, oils, and waxes
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with biological molecules, leading to changes in their structure and function. The specific molecular targets and pathways involved depend on the context of its use, such as staining in biological tissues or acting as a reagent in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Sudan II: Another azo dye with similar staining properties but different chemical structure.
Sudan IV: A related compound used for similar applications but with different solubility and staining characteristics.
Oil Red O: A lipid-soluble dye used for staining lipids in biological tissues
Uniqueness
1-{2-[4-(2-phenyldiazen-1-yl)phenyl]diazen-1-yl}naphthalen-2-ol is unique due to its specific chemical structure, which provides distinct staining properties and solubility characteristics. Its ability to form stable azo bonds makes it particularly useful in various industrial and research applications .
Properties
IUPAC Name |
1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNINJWBTRXEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041742 | |
Record name | C.I. Solvent Red 23 | |
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Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown and green metallic solid; [Merck Index] Red powder; [MSDSonline] | |
Record name | Sudan III | |
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CAS No. |
85-86-9 | |
Record name | 1-(p-Phenylazophenylazo)-2-naphthol (Sudan III) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-86-9 | |
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Record name | Sudan III | |
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Record name | Sudan III | |
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Record name | 2-Naphthalenol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |
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Record name | 1-(4-(phenylazo)phenylazo)-2-naphthol | |
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